A Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylbenzyl Bromide
A Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylbenzyl Bromide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzyl bromide, also known as 1-(bromomethyl)-2,5-dimethylbenzene, is a substituted aromatic halide of significant interest in synthetic organic chemistry. As a versatile reagent, it serves as a key building block for introducing the 2,5-dimethylbenzyl moiety into a wide range of molecular scaffolds. This functionality is crucial in the development of novel pharmaceutical agents, agrochemicals, and advanced materials. The reactivity of its benzylic bromide group, coupled with the electronic and steric influence of the two methyl substituents on the aromatic ring, dictates its chemical behavior and utility. This guide provides an in-depth analysis of its core physical and chemical properties, synthetic routes, reactivity patterns, and essential safety protocols, offering field-proven insights for laboratory and developmental applications.
Compound Identification and Physical Properties
Accurate identification and knowledge of physical constants are foundational for the effective use of any chemical reagent. The primary identifiers and key physical properties of 2,5-Dimethylbenzyl bromide are summarized below. Data for some specific properties of the 2,5-isomer are not widely published; in such cases, data from the closely related 3,5-isomer are provided for context and noted accordingly.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(Bromomethyl)-2,5-dimethylbenzene |
| CAS Number | 5891-57-6 |
| Molecular Formula | C₉H₁₁Br |
| Molecular Weight | 199.09 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)C)CBr |
| InChI Key | InChIKey=WOWHRXFAFVDNAP-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow crystals or fused mass | [1] (3,5-isomer) |
| Melting Point | 36-40 °C | [1] (3,5-isomer) |
| Boiling Point | 206 °C (for 1-bromo-2,5-dimethylbenzene) | [2] |
| Solubility | Soluble in common organic solvents (e.g., Toluene, CH₂Cl₂, Ether). Insoluble and slowly decomposes in water. | [3][4][5] |
| Density | ~1.36 g/mL (estimated based on related isomers) |
Spectroscopic and Analytical Characterization
The structural identity and purity of 2,5-Dimethylbenzyl bromide are unequivocally confirmed through standard spectroscopic techniques. The expected spectral features are outlined below.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a clear fingerprint of the molecule.
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Aromatic Protons (δ ≈ 7.0-7.2 ppm): Three protons on the aromatic ring will appear in this region. Due to the substitution pattern (1,2,4-trisubstituted), they will exhibit a complex splitting pattern, likely a singlet for the proton between the two methyl groups and two doublets.
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Benzylic Protons (δ ≈ 4.5 ppm): The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and will appear as a sharp singlet. This downfield shift is characteristic of protons adjacent to both an aromatic ring and an electronegative bromine atom.
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Methyl Protons (δ ≈ 2.3 ppm): The two methyl groups (-CH₃) on the ring will each produce a singlet, likely with slightly different chemical shifts.
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-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
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The spectrum will show 9 distinct carbon signals.
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Benzylic Carbon (-CH₂Br): A signal around 30-35 ppm.
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Aromatic Carbons: Six signals in the 125-140 ppm region. The two carbons bearing methyl groups and the carbon attached to the bromomethyl group will be quaternary and typically show lower intensity.
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Methyl Carbons (-CH₃): Two signals in the aliphatic region, typically around 19-22 ppm.
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IR (Infrared) Spectroscopy:
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C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
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C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
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Aromatic C=C stretching: Overtones in the 1600-2000 cm⁻¹ region and primary bands around 1450-1600 cm⁻¹.
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C-Br stretching: A characteristic peak in the fingerprint region, typically around 600-700 cm⁻¹.
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Mass Spectrometry (MS):
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The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity (approx. 1:1 ratio), due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
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The most prominent fragment is typically the tropylium-like benzylic cation [M-Br]⁺ at m/z = 119, formed by the loss of the bromine radical. This cation is highly stabilized by resonance.
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Chemical Properties and Reactivity
The synthetic utility of 2,5-Dimethylbenzyl bromide is dominated by the reactivity of the benzylic C-Br bond.
Nucleophilic Substitution Reactions
As a primary benzylic halide, 2,5-Dimethylbenzyl bromide is an excellent substrate for nucleophilic substitution reactions. Its reactivity is enhanced by the ability of the benzene ring to stabilize the transition state of both Sₙ1 and Sₙ2 pathways.[6]
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Mechanistic Considerations:
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Sₙ2 Pathway: As a primary halide, it is sterically accessible to nucleophiles, favoring the bimolecular Sₙ2 mechanism. This is common with strong, unhindered nucleophiles in polar aprotic solvents.
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Sₙ1 Pathway: The loss of the bromide ion generates a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring.[7] The presence of two electron-donating methyl groups on the ring further stabilizes this carbocation, making the Sₙ1 pathway highly competitive, especially under solvolytic conditions or with weak nucleophiles.[8]
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Caption: Generalized Sₙ1 mechanism for 2,5-Dimethylbenzyl bromide.
Experimental Protocol: O-Alkylation of a Phenol
This protocol details a standard procedure for using 2,5-Dimethylbenzyl bromide as an alkylating agent.
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the phenolic substrate (1.0 eq.) in anhydrous dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent that effectively solvates the counter-ion of the base but not the phenoxide nucleophile, enhancing its reactivity.
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-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. Stir the suspension at room temperature for 30 minutes.
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Causality: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol to form the more nucleophilic phenoxide anion.
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-
Alkylation: Add a solution of 2,5-Dimethylbenzyl bromide (1.1 eq.) in a minimal amount of DMF dropwise to the reaction mixture.
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Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Self-Validation: The extraction isolates the organic product from the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
Synthesis of 2,5-Dimethylbenzyl Bromide
The most common and efficient method for synthesizing benzylic bromides is through the free-radical bromination of the corresponding alkylbenzene.
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Synthetic Route: The synthesis starts from p-xylene. The key is the selective bromination at a benzylic position over aromatic bromination or bromination of the other methyl group. This is achieved using N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine, favoring the radical pathway.[9]
Caption: Workflow for synthesis via free-radical bromination.
Experimental Protocol: Free-Radical Bromination of p-Xylene
-
Setup: Charge a round-bottom flask with p-xylene (1.0 eq.), N-Bromosuccinimide (NBS, 1.0 eq.), and a suitable solvent such as acetonitrile.
-
Causality: Acetonitrile is a safer alternative to the traditionally used carbon tetrachloride.
-
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or a standard incandescent bulb) to initiate the reaction. The reaction is typically complete when the denser succinimide byproduct forms a solid layer at the bottom of the flask.
-
Self-Validation: The disappearance of the starting material (p-xylene) and the appearance of the product can be monitored by GC-MS or TLC.
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-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washing with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.
Safety, Handling, and Storage
Substituted benzyl bromides are potent, hazardous chemicals that demand strict safety protocols.
-
Hazard Profile:
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Safe Handling:
-
Engineering Controls: Always handle 2,5-Dimethylbenzyl bromide inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.
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-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, metals, and moisture, as it can hydrolyze to produce hydrogen bromide gas.[11]
-
-
First-Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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Conclusion
2,5-Dimethylbenzyl bromide is a highly reactive and valuable reagent for synthetic chemists. Its dual Sₙ1/Sₙ2 reactivity, driven by the resonance-stabilized benzylic position, allows for the facile introduction of the 2,5-dimethylbenzyl group onto a variety of nucleophiles. A thorough understanding of its physical properties, synthetic pathways, and stringent safety requirements is paramount for its successful and safe application in research and development. This guide serves as a comprehensive technical resource to empower scientists in leveraging the full synthetic potential of this important chemical intermediate.
References
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- 2. 1-bromo-2,5-dimethylbenzene [stenutz.eu]
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- 4. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]
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- 7. quora.com [quora.com]
- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
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- 11. Benzyl bromide | CAS#:100-39-0 | Chemsrc [chemsrc.com]
